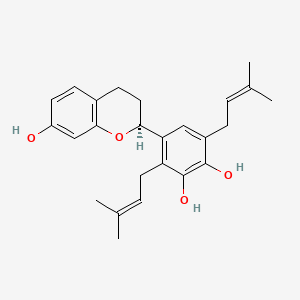

Kazinol A

Description

This compound has been reported in Broussonetia papyrifera with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(2S)-7-hydroxy-3,4-dihydro-2H-chromen-2-yl]-3,6-bis(3-methylbut-2-enyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30O4/c1-15(2)5-7-18-13-21(20(11-6-16(3)4)25(28)24(18)27)22-12-9-17-8-10-19(26)14-23(17)29-22/h5-6,8,10,13-14,22,26-28H,7,9,11-12H2,1-4H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVECWDOBLWPW-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CCC3=C(O2)C=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331823 | |

| Record name | Kazinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99624-28-9 | |

| Record name | 4-[(2S)-3,4-Dihydro-7-hydroxy-2H-1-benzopyran-2-yl]-3,6-bis(3-methyl-2-buten-1-yl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99624-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kazinol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Kazinol A: A Multifaceted Approach to Combating Cancer

A Technical Guide to the Anti-Tumor Mechanisms of a Promising Natural Compound

For Immediate Release

[City, State] – November 21, 2025 – Kazinol A, a flavonol isolated from the paper mulberry (Broussonetia papyrifera), is demonstrating significant potential as an anti-cancer agent, exhibiting cytotoxic effects against human bladder cancer cells, including cisplatin-resistant strains. A comprehensive review of the existing literature reveals that this compound employs a multi-pronged attack on cancer cells, inducing cell cycle arrest, apoptosis, and autophagy through the modulation of key signaling pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved.

Core Mechanisms of Action

This compound's anti-cancer activity stems from its ability to interfere with critical cellular processes that govern cancer cell proliferation and survival. The primary mechanisms identified are:

-

Induction of G0/G1 Cell Cycle Arrest: this compound effectively halts the proliferation of cancer cells by arresting them in the G0/G1 phase of the cell cycle. This is achieved by downregulating the expression of Cyclin D1, a key protein for cell cycle progression, while simultaneously upregulating p21, a potent inhibitor of cyclin-dependent kinases[1][2].

-

Triggering of Apoptosis via the AKT/BAD Pathway: The compound induces programmed cell death, or apoptosis, in bladder cancer cells. Mechanistically, this compound inhibits the phosphorylation of AKT, a central signaling node for cell survival. This leads to reduced phosphorylation of the pro-apoptotic protein BAD, which in turn inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL, ultimately tipping the balance towards cell death[1].

-

Activation of Autophagy through the AMPK/mTOR Pathway: this compound also initiates a cellular self-degradation process known as autophagy. It achieves this by activating the AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (mTOR) signaling pathway. This is evidenced by an increase in AMPK phosphorylation, a decrease in mTOR phosphorylation, and the subsequent conversion of LC3-I to LC3-II, a hallmark of autophagosome formation[1].

These multifaceted effects have been observed in both the T24 human bladder cancer cell line and its cisplatin-resistant counterpart, T24R2, highlighting the potential of this compound in overcoming drug resistance[1][2][3].

Quantitative Analysis of this compound's Efficacy

The cytotoxic and cell cycle-modulating effects of this compound have been quantified in human bladder cancer cell lines. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in Human Bladder Cancer Cells

| Cell Line | Treatment Duration | IC50 Value (µM) |

| T24 | 48 hours | ~25 |

| T24R2 (cisplatin-resistant) | 48 hours | ~30 |

Data derived from studies on T24 and T24R2 human bladder cancer cells treated with this compound for 48 hours.

Table 2: Effect of this compound on Cell Cycle Distribution in T24 Cells

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55.4% | 28.1% | 16.5% |

| This compound (25 µM) | 70.2% | 15.3% | 14.5% |

Data represents the percentage of T24 cells in each phase of the cell cycle after 24 hours of treatment.

Table 3: Induction of Apoptosis by this compound in T24 Cells

| Treatment | Percentage of Apoptotic Cells (Annexin V positive) |

| Control (DMSO) | 5.2% |

| This compound (25 µM) | 25.8% |

Data shows the percentage of apoptotic T24 cells after 48 hours of treatment, as determined by Annexin V staining and flow cytometry.

Signaling Pathways Modulated by this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound in cancer cells.

References

The Multifaceted Biological Activities of Kazinol A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol A, a prenylated flavonol isolated from the paper mulberry (Broussonetia papyrifera), has emerged as a compound of significant interest in the scientific community. Possessing a unique chemical structure, this compound has demonstrated a spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this natural compound's therapeutic potential.

Core Biological Activities of this compound

This compound exhibits a range of pharmacological effects, with its anticancer and anti-inflammatory activities being the most prominently studied. Additionally, it is recognized for its potential antioxidant and antimicrobial properties.

Anticancer Activity

This compound has shown notable cytotoxic effects against human bladder cancer cells, including cisplatin-resistant strains.[1][2] Its anticancer mechanism is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy.

Cell Cycle Arrest: this compound induces G0/G1 phase arrest in T24 and T24R2 human bladder cancer cells.[3] This is achieved through the modulation of key cell cycle regulatory proteins, specifically by decreasing the expression of Cyclin D1 and increasing the expression of p21.[3]

Apoptosis: The compound triggers programmed cell death, or apoptosis, in bladder cancer cells. This process is mediated through the AKT-BAD signaling pathway.

Autophagy: this compound also initiates autophagy, a cellular self-degradation process, via the AMPK-mTOR signaling pathway.

The cytotoxic effects of this compound on human bladder cancer cells have been observed at concentrations ranging from 0 to 50 µM.[3]

Anti-inflammatory Activity

This compound has been identified as an inhibitor of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages.[4] This anti-inflammatory action is attributed to its ability to suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory responses.[4] While the potent anti-inflammatory effects are documented, specific IC50 values for this compound's inhibition of NO production are not consistently reported across the literature.

Other Potential Activities

Beyond its anticancer and anti-inflammatory roles, this compound is also suggested to possess antioxidant and antimicrobial properties, common traits for flavonoids. However, specific quantitative data, such as IC50 values for antioxidant assays or Minimum Inhibitory Concentration (MIC) values for antimicrobial tests, are not extensively available in the current body of scientific literature for this compound.

Quantitative Data Summary

The following table summarizes the available quantitative data for the biological activities of this compound.

| Biological Activity | Cell Line/Model | Parameter | Value | Reference(s) |

| Anticancer | T24 & T24R2 Human Bladder Cancer Cells | Cytotoxic Dosage | 0-50 µM | [3] |

| Anti-inflammatory | LPS-activated Macrophages | Mechanism | Inhibition of NO production via NF-κB suppression | [4] |

Key Experimental Protocols

This section details the methodologies for the key experiments cited in the study of this compound's biological activities.

Anticancer Activity Assays

1. Cell Culture:

-

T24 and cisplatin-resistant T24R2 human bladder cancer cells are cultured in appropriate media, such as RPMI 1640, supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cytotoxicity:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 24, 48 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solvent like DMSO.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability.

3. Cell Cycle Analysis by Flow Cytometry:

-

Cells are treated with this compound for a designated time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

Fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

4. Western Blot Analysis for Protein Expression:

-

Cells are treated with this compound, and total protein is extracted.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Cyclin D1, p21, proteins of the AKT-BAD and AMPK-mTOR pathways).

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Anti-inflammatory Activity Assay

1. Cell Culture:

-

RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Nitric Oxide (NO) Production Assay (Griess Test):

-

RAW 264.7 cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for a short period (e.g., 1 hour).

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

After a 24-hour incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant.

-

The absorbance is measured at approximately 540 nm. The amount of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound induced G0/G1 cell cycle arrest.

Caption: Apoptosis induction by this compound via the AKT-BAD pathway.

Caption: Autophagy induction by this compound via the AMPK-mTOR pathway.

Caption: Anti-inflammatory action of this compound.

Caption: General experimental workflow for assessing bioactivity.

Conclusion and Future Directions

This compound, a natural flavonol from Broussonetia papyrifera, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce cytotoxicity in cancer cells through multiple pathways, including cell cycle arrest, apoptosis, and autophagy, makes it a compelling candidate for further anticancer drug development. Furthermore, its inhibitory effect on the NF-κB signaling pathway highlights its promise as an anti-inflammatory agent.

While the foundational biological activities of this compound are becoming clearer, further research is warranted. Specifically, comprehensive studies to determine the quantitative measures (IC50, MIC) of its antioxidant and antimicrobial activities are needed. Elucidating the precise molecular targets and further downstream effectors in its signaling cascades will provide a more complete picture of its mechanism of action. In vivo studies are also crucial to validate the in vitro findings and to assess the safety, efficacy, and pharmacokinetic profile of this compound in preclinical models. The continued exploration of this promising natural compound may pave the way for novel therapeutic strategies for a range of human diseases.

References

- 1. Medicinal Potential of Broussonetia papyrifera: Chemical Composition and Biological Activity Analysis | MDPI [mdpi.com]

- 2. Broussonetia papyrifera Root Bark Extract Exhibits Anti-inflammatory Effects on Adipose Tissue and Improves Insulin Sensitivity Potentially Via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Genus Broussonetia: An Updated Review of Phytochemistry, Pharmacology and Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Kazinol A on Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol A, a natural compound isolated from Broussonetia papyrifera, has demonstrated significant cytotoxic effects against various cancer cell lines, particularly human bladder cancer. This technical guide provides an in-depth analysis of the signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the affected cellular mechanisms. The information compiled herein is intended to support further research and drug development efforts centered on this promising anti-cancer agent.

Core Signaling Pathways Affected by this compound

This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and metabolism. The primary pathways identified are the PI3K/Akt pathway and the AMPK/mTOR pathway, which collectively lead to cell cycle arrest and induction of apoptosis and autophagy.

Data Presentation: The Effects of this compound on Bladder Cancer Cells

The following tables summarize the quantitative data on the effects of this compound on T24 and cisplatin-resistant T24R2 human bladder cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Duration | IC50 Value (µM) |

| T24 | 48 hours | 18.6 |

| T24R2 | 48 hours | 21.2 |

Table 2: Effect of this compound on Cell Cycle Distribution in T24 Cells

| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| 0 (Control) | 55.8 | 25.4 | 18.8 |

| 10 | 65.2 | 20.1 | 14.7 |

| 20 | 75.6 | 15.3 | 9.1 |

Table 3: Effect of this compound on Protein Expression and Phosphorylation in T24 Cells

| Target Protein | This compound Concentration (µM) | Relative Expression/Phosphorylation Level (Fold Change vs. Control) |

| p-Akt (Ser473) | 20 | 0.4 |

| Akt | 20 | 1.0 |

| p-AMPKα (Thr172) | 20 | 2.5 |

| AMPKα | 20 | 1.0 |

| Cyclin D1 | 20 | 0.3 |

| p21 | 20 | 3.1 |

| Bcl-2 | 20 | 0.5 |

| Bax | 20 | 2.2 |

| Cleaved Caspase-3 | 20 | 4.8 |

| LC3-II/LC3-I Ratio | 20 | 3.5 |

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: T24 and T24R2 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

-

Treatment: Cells were treated with various concentrations of this compound (0, 5, 10, 20, 40, 80 µM) for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

-

Formazan Solubilization: The supernatant was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: T24 cells were treated with this compound (0, 10, 20 µM) for 24 hours.

-

Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

Staining: Fixed cells were washed with PBS and stained with a solution containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases was determined using cell cycle analysis software.

Western Blot Analysis

-

Protein Extraction: T24 cells were treated with 20 µM this compound for 24 hours. Total protein was extracted using RIPA lysis buffer.

-

Protein Quantification: Protein concentration was determined using the Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), Akt, p-AMPKα (Thr172), AMPKα, Cyclin D1, p21, Bcl-2, Bax, cleaved Caspase-3, and LC3B.

-

Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands was quantified using image analysis software, and the results were normalized to a loading control (e.g., β-actin).

Experimental Workflow Diagram

Conclusion

This compound demonstrates potent anti-cancer activity in human bladder cancer cells by inducing G0/G1 cell cycle arrest and promoting apoptosis and autophagy. These effects are mediated through the inhibition of the PI3K/Akt signaling pathway and the activation of the AMPK/mTOR signaling pathway. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on in vivo efficacy and the development of drug delivery systems to advance this promising natural compound towards clinical applications.

The Therapeutic Potential of Kazinol A: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol A, a prenylated flavonoid isolated from the roots of Broussonetia papyrifera, has emerged as a promising natural compound with a diverse range of therapeutic properties. This technical guide provides an in-depth review of the current scientific literature on this compound, with a focus on its anti-cancer, anti-inflammatory, and antiplatelet activities. We present a comprehensive summary of the quantitative data, detailed experimental protocols for key assays, and visual representations of the elucidated signaling pathways and experimental workflows. This document aims to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

Natural products have long been a vital source of novel therapeutic agents. Among these, flavonoids have garnered significant attention due to their wide array of biological activities. This compound, a prenylated flavan, has been the subject of increasing research interest. Its unique chemical structure contributes to its potent bioactivities, which include cytotoxic effects against cancer cells, inhibition of inflammatory mediators, and interference with platelet aggregation. This review synthesizes the existing knowledge on this compound, providing a detailed technical overview for further research and development.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the therapeutic activities of this compound.

Table 1: Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Reference |

| T24 | Human Bladder Cancer | MTT Assay | ~20 µM | [1][2] |

| T24R2 (cisplatin-resistant) | Human Bladder Cancer | MTT Assay | ~20 µM | [1][2] |

Table 2: Antiplatelet Activity of this compound

| Inducer | Assay | IC50 Value | Reference |

| Arachidonic Acid | Platelet Aggregation | Not explicitly quantified in the provided search results |

Table 3: Anti-inflammatory Activity of this compound

| Assay | Cell Line | IC50 Value | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Not explicitly quantified in the provided search results |

Note: The IC50 values for antiplatelet and anti-inflammatory activities of this compound were not explicitly available in the provided search results. Further research is required to establish these specific quantitative measures.

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Anti-Cancer Signaling Pathways

Diagram 1: this compound's Induction of Apoptosis and Autophagy in Bladder Cancer Cells

Caption: this compound induces apoptosis and autophagy in cancer cells.

Diagram 2: Logical Flow of this compound's Effect on Cancer Cell Fate

Caption: Logical flow of this compound's anticancer mechanism.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the literature on this compound.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed human bladder cancer cells (T24 and T24R2) into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 30, 40, 50 µM) for 24, 48, or 72 hours.[2]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3][4][5][6][7]

-

Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3][4][5][6][7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of this compound that causes 50% inhibition of cell growth.

Diagram 3: Experimental Workflow for MTT Assay

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of this compound derived from Broussonetia papyrifera on human bladder cancer cells, T24 and T24R2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. protocols.io [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Core Antiplatelet Aggregation Activity of Kazinol A: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antiplatelet aggregation properties of Kazinol A, a prenylated flavonoid isolated from Broussonetia papyrifera. The document summarizes key quantitative data, outlines detailed experimental methodologies for assessing its activity, and visualizes the putative signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The inhibitory effect of this compound on platelet aggregation has been quantified, demonstrating its potential as an antiplatelet agent. The following table summarizes the available data on its potency.

| Agonist | Species | IC50 (μM) | Reference |

| Collagen | Rabbit | 54.6 | [Ko, F. N., et al. (1996)] |

IC50: The half-maximal inhibitory concentration, representing the concentration of this compound required to inhibit 50% of the platelet aggregation induced by the specified agonist.

Experimental Protocols

The following section details a standard experimental protocol for evaluating the in vitro antiplatelet aggregation activity of this compound, based on established methodologies in the field.

1. Preparation of Washed Rabbit Platelets:

-

Blood Collection: Whole blood is drawn from the marginal ear vein of healthy rabbits into a syringe containing a 3.8% sodium citrate solution (9:1, v/v) as an anticoagulant.

-

Platelet-Rich Plasma (PRP) Preparation: The citrated blood is centrifuged at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Washing: The PRP is then centrifuged at 800 x g for 15 minutes. The resulting platelet pellet is washed twice with a Tyrode's buffer (pH 6.5) containing 0.35% bovine serum albumin (BSA) and 1 mM EDTA.

-

Final Resuspension: The washed platelets are resuspended in a Tyrode's buffer (pH 7.4) without BSA and the platelet count is adjusted to approximately 3.0 x 10⁸ platelets/mL.

2. Platelet Aggregation Assay (Turbidimetric Method):

-

Instrumentation: A specialized platelet aggregometer is used to measure the change in light transmission through the platelet suspension.

-

Procedure:

-

Aliquots of the washed platelet suspension are placed in the aggregometer cuvettes and pre-warmed to 37°C with continuous stirring.

-

This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the platelet suspension at various final concentrations and incubated for a specified period (e.g., 3 minutes). A vehicle control (solvent alone) is also run in parallel.

-

Platelet aggregation is induced by the addition of an agonist, such as collagen (e.g., 10 µg/mL).

-

The change in light transmission is recorded for a set duration (e.g., 5-10 minutes). The maximum aggregation percentage is determined.

-

-

Data Analysis: The percentage of inhibition of platelet aggregation by this compound is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Experimental Workflow for In Vitro Antiplatelet Aggregation Assay

Caption: Workflow for assessing the antiplatelet activity of this compound.

Signaling Pathways in Platelet Aggregation and Putative Mechanism of Action of this compound

Platelet aggregation is a complex process involving multiple signaling pathways. Based on the known mechanisms of other prenylated flavonoids, it is hypothesized that this compound may interfere with the arachidonic acid (AA) pathway, a central route in platelet activation.

Arachidonic Acid Pathway and Potential Inhibition by this compound

Upon platelet activation by agonists like collagen, phospholipase A2 (PLA2) is activated, leading to the release of arachidonic acid from the cell membrane. Cyclooxygenase-1 (COX-1) then converts arachidonic acid into prostaglandin H2 (PGH2), which is further metabolized by thromboxane synthase to produce thromboxane A2 (TXA2). TXA2 is a potent platelet agonist that, upon binding to its receptor, amplifies platelet activation and aggregation. Prenylated flavonoids have been shown to inhibit COX-1 activity, thereby reducing the production of TXA2 and subsequent platelet aggregation.

Caption: Putative mechanism of this compound via inhibition of the arachidonic acid pathway.

This technical guide provides a foundational understanding of the antiplatelet aggregation activity of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in thrombotic disorders.

The Role of Kazinol A in the Regulation of the ERK Signaling Pathway: A Technical Guide

Disclaimer: As of the latest literature review, there is a notable lack of direct scientific evidence specifically investigating the role of Kazinol A in the regulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. Research has more prominently focused on other members of the kazinol family, such as Kazinol E, which has been identified as a direct inhibitor of ERK1. This document, therefore, provides a comprehensive technical overview of the ERK signaling pathway and the established methodologies for investigating potential inhibitors, using the known, albeit indirect, effects of this compound on downstream cellular processes as a contextual framework for future research.

Overview of the ERK Signaling Pathway

The ERK signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and apoptosis. Dysregulation of this pathway is a common hallmark of various cancers, making its components attractive targets for therapeutic intervention.

The canonical activation of the ERK pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of the small GTPase Ras, which in turn recruits and activates the Raf family of serine/threonine kinases. Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which are dual-specificity kinases that phosphorylate ERK1 and ERK2 (also known as p44/42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 in ERK1 and Thr185/Tyr187 in ERK2). This dual phosphorylation fully activates ERK, enabling it to translocate to the nucleus and phosphorylate a wide array of downstream substrates, including transcription factors that modulate gene expression. A key downstream target of the ERK pathway is the regulation of cell cycle proteins, such as the upregulation of cyclin D1, which promotes the G1 to S phase transition.[1][2]

This compound: Indirect Evidence and Postulated Interaction with the ERK Pathway

While direct studies on this compound's interaction with the ERK pathway are currently unavailable, some research on its effects on cell cycle regulation provides a basis for postulating an indirect link.

Effects on Cell Cycle Regulators

This compound has been reported to induce G0/G1 cell cycle arrest in T24 and T24R2 bladder cancer cells at concentrations ranging from 0-50 µM. This cell cycle arrest is mediated by a decrease in the expression of cyclin D1 and an increase in the expression of the cyclin-dependent kinase inhibitor p21. The regulation of cyclin D1 is a well-established downstream effect of the ERK signaling pathway.[1][2][3] Sustained ERK activity is often required for the induction and continued expression of cyclin D1 during the G1 phase of the cell cycle.[1] Therefore, the observed decrease in cyclin D1 levels following this compound treatment could hypothetically be a consequence of upstream inhibition of the ERK pathway. However, without direct experimental evidence, this remains a conjecture.

Comparative Context: Other Kazinols

It is crucial to note that different kazinols exhibit distinct biological activities. For instance, Kazinol E has been identified as a direct inhibitor of ERK1, binding to its ATP pocket and thereby suppressing the phosphorylation of downstream substrates like p90RSK2 without affecting ERK phosphorylation itself.[4] In contrast, Kazinol C has been shown to induce autophagy through endoplasmic reticulum stress-mediated signaling, and Kazinol U activates the AMPK and JNK signaling pathways. This diversity in the mechanisms of action among structurally similar compounds underscores the necessity for specific investigation of this compound's effects, as findings from other kazinols cannot be directly extrapolated.

Data Presentation

Due to the absence of direct quantitative studies on this compound's effect on the ERK pathway, a comparative data table cannot be constructed at this time. Should such data become available, it would be presented as follows:

Table 1: Hypothetical Quantitative Data on the Effect of this compound on the ERK Signaling Pathway

| Cell Line | Treatment | Concentration (µM) | p-ERK/Total ERK Ratio (Normalized to Control) | IC₅₀ for ERK Inhibition (µM) |

| T24 | This compound | 10 | Data not available | Data not available |

| T24 | This compound | 25 | Data not available | Data not available |

| T24 | This compound | 50 | Data not available | Data not available |

Experimental Protocols for Investigating this compound's Role in ERK Signaling

To elucidate the potential role of this compound in regulating the ERK pathway, a series of standard biochemical and cell-based assays would be required. The following are detailed methodologies for key experiments.

Western Blot Analysis of ERK Phosphorylation

This protocol is designed to qualitatively and semi-quantitatively assess the phosphorylation status of ERK1/2 in response to treatment with a test compound like this compound.[5][6]

Materials:

-

Cell line of interest (e.g., T24 bladder cancer cells)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. If studying stimulated ERK activation, serum-starve the cells for 12-24 hours. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time course (e.g., 1, 4, 24 hours). If applicable, stimulate with a growth factor (e.g., EGF) for a short period (e.g., 15 minutes) before harvesting.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibody and re-probed with an antibody against total ERK1/2.

-

Densitometry Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated ERK to total ERK is calculated to determine the effect of this compound.

In Vitro ERK Kinase Assay

This assay directly measures the enzymatic activity of ERK1/2 and can determine if a compound is a direct inhibitor.[7][8]

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Kinase assay buffer

-

Myelin basic protein (MBP) or other suitable ERK substrate

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

This compound

-

Scintillation counter or luminometer

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, recombinant ERK enzyme, and the substrate.

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture and pre-incubate for 10-15 minutes.

-

Reaction Initiation: Start the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Detection:

-

Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Assay (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol using a luminometer.

-

-

Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound to determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on cell proliferation and viability.[4][9][10]

Materials:

-

Cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound for various time points (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the cytotoxic or anti-proliferative effects of this compound.

Mandatory Visualizations

The following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for inhibitor studies.

References

- 1. Sustained activation of extracellular-signal-regulated kinase 1 (ERK1) is required for the continued expression of cyclin D1 in G1 phase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The importance of ERK activity in the regulation of cyclin D1 levels and DNA synthesis in human cultured airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. benchchem.com [benchchem.com]

- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

- 8. purdue.edu [purdue.edu]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Antioxidant Properties of Kazinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol A, a prenylated flavonoid isolated from plants of the Broussonetia genus, is a subject of growing interest for its potential therapeutic properties. This technical guide provides an in-depth overview of the antioxidant characteristics of this compound and related compounds. While specific quantitative antioxidant data for this compound is not extensively available in current literature, this document summarizes the known antioxidant activities of extracts from Broussonetia species and details the experimental protocols for key antioxidant assays. Furthermore, it elucidates the primary signaling pathways implicated in the antioxidant effects of similar flavonoid compounds, offering a putative mechanistic framework for this compound. This guide serves as a valuable resource for researchers investigating the antioxidant potential of this compound for applications in drug discovery and development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This phenomenon is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant properties. This compound, a prenylated flavonoid, belongs to this class of compounds and is primarily isolated from Broussonetia kazinoki and Broussonetia papyrifera. The unique structural features of this compound, particularly the presence of prenyl groups, are thought to contribute to its biological activities, including its antioxidant capacity. This guide explores the methodologies used to assess these properties and the potential molecular mechanisms through which this compound exerts its antioxidant effects.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for isolated this compound is limited in the currently available scientific literature. However, studies on extracts from Broussonetia species, which are rich in this compound and other prenylated flavonoids, provide strong indications of their antioxidant potential. The following table summarizes the free radical scavenging activity of a Broussonetia kazinoki extract.

| Sample | Assay | IC50 / FSC50 Value | Reference |

| Broussonetia kazinoki Extract | DPPH Radical Scavenging | 8.53 µg/mL (FSC50) | [1] |

IC50 (Inhibitory Concentration 50) is the concentration of a substance that is required for 50% inhibition of a specific biological or biochemical function. FSC50 (Free Radical Scavenging Concentration 50) is a similar measure specifically for radical scavenging assays.

Experimental Protocols

The following sections detail the standardized protocols for key in vitro antioxidant assays that can be employed to quantify the antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or Ethanol)

-

This compound (or test compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader (517 nm)

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

-

Assay Protocol:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of this compound or the positive control to the wells.

-

For the blank, add 100 µL of methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the sample.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS) or Ethanol

-

This compound (or test compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate

-

Microplate reader (734 nm)

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

-

Preparation of Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Samples: Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Assay Protocol:

-

Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

-

Add 10 µL of the different concentrations of this compound or the positive control to the wells.

-

Incubate the plate in the dark at room temperature for 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated as follows:

Where:

-

A_control is the absorbance of the ABTS•+ solution without the sample.

-

A_sample is the absorbance of the ABTS•+ solution with the sample.

-

-

IC50 Determination: The IC50 value is calculated from the graph of scavenging activity versus the concentration of the test sample.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of antioxidants to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. This assay is considered more biologically relevant as it accounts for cellular uptake and metabolism of the antioxidant.

Materials:

-

Human hepatocarcinoma (HepG2) cells

-

Cell culture medium

-

DCFH-DA (2',7'-dichlorofluorescin diacetate)

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

-

This compound (or test compound)

-

Positive control (e.g., Quercetin)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader (Excitation: 485 nm, Emission: 535 nm)

Procedure:

-

Cell Culture: Seed HepG2 cells in a 96-well black microplate at a density that will result in a confluent monolayer on the day of the experiment.

-

Treatment:

-

Remove the culture medium and wash the cells with PBS.

-

Treat the cells with various concentrations of this compound and DCFH-DA (typically 25 µM) in the treatment medium for 1 hour at 37°C.

-

-

Induction of Oxidative Stress:

-

Wash the cells with PBS.

-

Add AAPH solution (typically 600 µM) to the cells to induce oxidative stress.

-

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour.

-

Calculation of CAA: The area under the curve (AUC) of fluorescence versus time is calculated. The CAA value is determined using the following formula:

Where:

-

AUC_control is the area under the curve for the control wells (cells treated with AAPH but no antioxidant).

-

AUC_sample is the area under the curve for the wells treated with the antioxidant and AAPH.

-

-

EC50 Determination: The EC50 value (the median effective concentration) is the concentration of the antioxidant required to provide 50% of the cellular antioxidant activity.

Signaling Pathways and Mechanisms of Action

The antioxidant effects of flavonoids, including prenylated flavonoids like this compound, are often attributed to their ability to modulate key cellular signaling pathways involved in the oxidative stress response.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. Kazinol B has been shown to activate the Nrf2/ARE/HO-1 pathway[2].

Caption: Nrf2/ARE signaling pathway activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are a group of signaling cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Oxidative stress can activate these pathways, which in turn can influence the expression of antioxidant enzymes. For instance, Kazinol E has been identified as a specific inhibitor of ERK[3]. The interplay between MAPK signaling and antioxidant responses is complex and can be cell-type and stimulus-dependent. Some studies suggest that the activation of certain MAPK pathways can lead to the upregulation of Nrf2, thereby enhancing the antioxidant defense system[4].

Caption: MAPK signaling pathway in oxidative stress response.

Experimental Workflow

The investigation of the antioxidant properties of a compound like this compound typically follows a structured workflow, progressing from initial in vitro screening to more complex cell-based assays and mechanistic studies.

Caption: Experimental workflow for investigating antioxidant properties.

Conclusion

This compound, as a prenylated flavonoid, holds significant promise as a potent antioxidant agent. While direct quantitative data for this compound remains to be fully elucidated, the strong antioxidant activity of extracts from its natural sources provides a compelling rationale for further investigation. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers to systematically evaluate the antioxidant properties of this compound. Future studies focusing on generating specific IC50 and EC50 values for this compound and definitively mapping its interaction with cellular signaling pathways will be crucial for realizing its therapeutic potential in combating oxidative stress-related diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Kazinol B protects H9c2 cardiomyocytes from hypoxia/reoxygenation-induced cardiac injury by modulating the AKT/AMPK/Nrf2 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kazinol-E is a specific inhibitor of ERK that suppresses the enrichment of a breast cancer stem-like cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Targets of Kazinol A in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol A, a natural flavonol isolated from Broussonetia papyrifera, has demonstrated significant cytotoxic effects against human cancer cells, particularly in bladder cancer. This technical guide provides a comprehensive overview of the molecular targets of this compound, focusing on its mechanisms of action in human bladder cancer cell lines, including the cisplatin-resistant T24R2 cell line. This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the key signaling pathways affected by this compound, offering a valuable resource for researchers in oncology and drug discovery.

Introduction

This compound has emerged as a promising natural compound with potent anti-cancer properties. Its ability to induce cell death in both chemosensitive and chemoresistant cancer cells makes it a subject of intensive research for novel therapeutic strategies. This guide focuses on the molecular mechanisms underlying the cytotoxic effects of this compound, specifically its impact on cell cycle regulation, apoptosis, and autophagy in human bladder cancer cells.

Molecular Targets and Signaling Pathways

This compound exerts its cytotoxic effects through the modulation of several key signaling pathways, leading to cell cycle arrest, apoptosis, and autophagy.[1][2] The primary molecular targets and pathways identified are the AKT-BAD axis and the AMPK-mTOR pathway .[1][2]

Cell Cycle Arrest at G0/G1 Phase

This compound has been shown to attenuate cell growth by inducing cell cycle arrest at the G0/G1 phase in human bladder cancer cells (T24 and T24R2).[1][2] This arrest is mediated by the downregulation of Cyclin D1 , a key regulator of G1 to S phase transition, and the upregulation of p21 , a cyclin-dependent kinase inhibitor.[1][2]

Induction of Apoptosis via the AKT-BAD Pathway

This compound induces apoptosis through the modulation of the AKT-BAD signaling pathway.[1][2] It leads to a decrease in the phosphorylation of Akt , a serine/threonine kinase that promotes cell survival.[1] This reduction in phospho-Akt levels results in decreased phosphorylation of the pro-apoptotic protein BAD (Bcl-2-associated death promoter) .[1] Dephosphorylated BAD can then bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL , leading to the activation of the intrinsic apoptotic cascade.[1]

Induction of Autophagy via the AMPK-mTOR Pathway

In addition to apoptosis, this compound also triggers autophagic cell death.[1][2] This is achieved through the modulation of the AMPK-mTOR signaling pathway.[1][2] this compound treatment leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK) , a key energy sensor in the cell.[1] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) , a central regulator of cell growth and proliferation.[1] Inhibition of mTOR signaling is a well-established trigger for the induction of autophagy.[1] The activation of autophagy is further confirmed by the conversion of LC3-I to LC3-II , a hallmark of autophagosome formation.[1][2]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on human bladder cancer cells.

Table 1: Cytotoxicity of this compound

| Cell Line | Treatment Concentration (µM) | Effect | Reference |

| T24 | 0-50 | Cytotoxicity | [1][2] |

| T24R2 (cisplatin-resistant) | 0-50 | Cytotoxicity | [1][2] |

Table 2: Effects of this compound on Cell Cycle and Apoptosis-Related Proteins

| Protein | Effect | Cell Line(s) | Reference |

| Cyclin D1 | Decrease | T24, T24R2 | [1][2] |

| p21 | Increase | T24, T24R2 | [1][2] |

| Phospho-Akt | Decrease | T24, T24R2 | [1] |

| Phospho-BAD | Decrease | T24, T24R2 | [1] |

| Bcl-2 | Inhibition | T24, T24R2 | [1] |

| Bcl-xL | Inhibition | T24, T24R2 | [1] |

Table 3: Effects of this compound on Autophagy-Related Proteins

| Protein | Effect | Cell Line(s) | Reference |

| Phospho-AMPK | Increase | T24, T24R2 | [1] |

| Phospho-mTOR | Decrease | T24, T24R2 | [1] |

| LC3-I to LC3-II Conversion | Increase | T24, T24R2 | [1][2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

-

Cell Lines: Human bladder cancer cell lines T24 and cisplatin-resistant T24R2.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

MTT Assay for Cell Viability

References

Kazinol A: A Deep Dive into its Pro-Apoptotic and Cell Cycle Arrest Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kazinol A, a flavan isolated from the root bark of Broussonetia papyrifera, has emerged as a compound of interest in oncology research. Preliminary studies have highlighted its cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapy. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, with a specific focus on its ability to induce apoptosis and cell cycle arrest. This document synthesizes available data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its anticancer activity.

Quantitative Data on the Effects of this compound and Related Compounds

While specific quantitative data for this compound is limited in publicly available literature, studies on related Kazinol compounds and other flavonoids provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize key findings.

Table 1: Cytotoxic Effects of this compound

| Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| T24 (Human Bladder Cancer) | MTT Assay | Data not quantified | Not specified | [1] |

| T24R2 (Cisplatin-Resistant Human Bladder Cancer) | MTT Assay | Data not quantified | Not specified | [1] |

Note: While cytotoxic effects were observed, specific IC50 values were not provided in the cited source.

Table 2: Apoptotic and Necrotic Effects of Kazinol Q

| Cell Line | Treatment | Apoptosis (%) | Necrosis (%) | Exposure Time | Reference |

| SCM-1 (Gastric Carcinoma) | 100 µM Kazinol Q | Increased | Increased | 24 hours | [2][3] |

| SCM-1 (Gastric Carcinoma) | 100 µM Kazinol Q + 300 µM Cu(II) | Attenuated | Significantly Enhanced | 24 hours | [3] |

Table 3: Cell Cycle Arrest Induced by Kaempferol (a related flavonoid)

| Cell Line | Treatment | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Exposure Time | Reference |

| MDA-MB-453 (Human Breast Carcinoma) | 50 µM Kaempferol | 16.75% | 8.75% | 24 hours | [4][5] |

| MDA-MB-453 (Human Breast Carcinoma) | 10 µM Kaempferol | 16.75% | 9.84% | 48 hours | [4][5] |

Core Signaling Pathways Modulated by this compound and Related Flavonoids

This compound and its related compounds are believed to exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and death. The primary pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation.[6] Its aberrant activation is a common feature in many cancers.[6] Flavonoids similar to this compound have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.[6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kaempferol induced the apoptosis via cell cycle arrest in human breast cancer MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Kazinol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of Kazinol compounds, a class of prenylated flavonoids predominantly isolated from the plant Broussonetia kazinoki. This document details their diverse biological activities, including anticancer, enzyme inhibitory, and antioxidant effects, with a focus on the molecular determinants of their potency and mechanism of action.

Introduction to Kazinol Compounds and Their Biological Significance

Kazinols are a series of polyphenolic compounds characterized by a flavan or 1,3-diphenylpropane backbone, often adorned with one or more prenyl groups and multiple hydroxyl moieties. These structural features contribute to their significant and varied biological activities. Found in the roots, bark, and leaves of Broussonetia kazinoki, these compounds have garnered considerable interest in the scientific community for their potential as therapeutic agents. This guide synthesizes the current understanding of how the chemical structure of various Kazinol compounds dictates their biological function, providing a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Structure-Activity Relationship of Kazinol Compounds

The biological activity of Kazinol compounds is intricately linked to their molecular architecture. The presence, position, and nature of substituents on the flavonoid or diphenylpropane skeleton play a crucial role in determining their efficacy and selectivity towards various biological targets.

Anticancer Activity

The cytotoxic effects of Kazinol compounds against various cancer cell lines have been extensively studied. The key structural features influencing their anticancer potential include the prenyl groups and the hydroxylation pattern.

-

Prenylation: The presence of prenyl groups is often crucial for cytotoxic activity. These lipophilic moieties are thought to enhance the interaction of the compounds with cellular membranes and protein targets. For instance, the cytotoxic effects of Kazinol A and B have been demonstrated in multiple cancer cell lines. However, modifications to the prenyl group, such as cyclization, can modulate this activity.

-

Hydroxylation: The number and position of hydroxyl groups on the aromatic rings influence the anticancer activity. These groups can participate in hydrogen bonding with target proteins and also play a role in the antioxidant properties of the compounds, which can contribute to their anticancer effects.

Enzyme Inhibitory Activity

Several Kazinol compounds have been identified as potent inhibitors of key enzymes involved in disease pathogenesis.

-

DNA Methyltransferase (DNMT) Inhibition: Kazinol Q has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1) with an IC50 of 7 μM. Molecular modeling suggests that Kazinol Q acts by competing with cytosine for binding to the enzyme's active site. This inhibitory activity is significant as DNMT1 is a key enzyme in epigenetic regulation and is often dysregulated in cancer.

-

Tyrosinase Inhibition: Several Kazinol compounds, including Kazinol F and U, have shown potent tyrosinase inhibitory activity. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders. The SAR studies in this area suggest that the absence of a prenyl group in ring A of the 1,3-diphenylpropane structure may enhance tyrosinase inhibition.

-

Extracellular Signal-Regulated Kinase (ERK) Inhibition: Kazinol E has been identified as a direct inhibitor of ERK1, a key component of the MAPK/ERK signaling pathway that is often hyperactivated in cancer. It is suggested that Kazinol E binds to the ATP-binding pocket of ERK1. Interestingly, the structurally similar Kazinol C does not exhibit this ERK1 inhibitory activity, highlighting the subtle structural requirements for this specific biological function.

-

AMP-activated Protein Kinase (AMPK) Activation: Kazinol C, B, and U have been shown to activate AMPK. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to antitumorigenic effects. The activation of AMPK by these Kazinols triggers downstream signaling events that can induce apoptosis and inhibit cancer cell migration.

Antioxidant Activity

The antioxidant properties of Kazinol compounds are primarily attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. The prenyl groups can also contribute to the antioxidant activity, likely by increasing the lipophilicity of the molecule and allowing for better interaction with lipid membranes where lipid peroxidation occurs.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of various Kazinol compounds.

Table 1: Anticancer Activity of Kazinol Compounds

| Compound | Cell Line | Assay | IC50 / Activity | Reference(s) |

| This compound | T24 (Bladder Cancer) | MTT | Cytotoxic | |

| T24R2 (Cisplatin-resistant) | MTT | Cytotoxic | ||

| Kazinol B | H9c2 (Cardiomyocytes) | CCK8 | No cytotoxicity up to 30 µM | |

| Kazinol Q | MCF-7 (Breast Cancer) | Proliferation | Suppressed proliferation | |

| LNCaP (Prostate Cancer) | Proliferation | Suppressed proliferation | ||

| Kazinol C | HT-29 (Colon Cancer) | MTT | Induces apoptosis | |

| Kazinol E | MCF-7 (Breast Cancer) | ALDEFLUOR | Decreased cancer stem-like cell population |

Table 2: Enzyme Inhibitory and Modulatory Activity of Kazinol Compounds

| Compound | Target Enzyme | Activity | IC50 / Effect | Reference(s) |

| Kazinol Q | DNMT1 | Inhibition | 7 µM | |

| Kazinol F | Tyrosinase | Inhibition | Potent inhibitor | |

| Kazinol C | Tyrosinase (monophenolase) | Inhibition | 17.9 µM | |

| Tyrosinase (diphenolase) | Inhibition | 22.8 µM | ||

| Kazinol U | Tyrosinase | Inhibition | Dose-dependent inhibition | |

| Kazinol E | ERK1 | Inhibition | Direct inhibitor | |

| Kazinol C | AMPK | Activation | Induces phosphorylation | |

| Kazinol B | AMPK | Activation | Induces phosphorylation | |

| Kazinol U | AMPK | Activation | Induces phosphorylation |

Signaling Pathways Modulated by Kazinol Compounds

Kazinol compounds exert their biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.

Kazinol B-Mediated Cardioprotection via AKT/AMPK/Nrf2 Signaling

Kazinol B has been shown to protect cardiomyocytes from hypoxia/reoxygenation-induced injury by activating the AKT/AMPK/Nrf2 signaling pathway.

Caption: Kazinol B activates AKT and AMPK, leading to Nrf2 activation and subsequent cardioprotection.

Kazinol C-Induced Apoptosis and Autophagy via AMPK Activation

Kazinol C induces antitumorigenic effects in colon cancer cells by activating AMPK, which in turn can lead to apoptosis or autophagy depending on the cellular context and compound concentration.

The Discovery, Isolation, and Biological Significance of Kazinol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kazinol A, a prenylated flavan, has emerged as a compound of significant interest within the scientific community due to its diverse biological activities, particularly its cytotoxic effects against various cancer cell lines. Isolated from plants of the Broussonetia genus, this natural product has been the subject of research aimed at elucidating its therapeutic potential. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, a summary of its quantitative biological activities, and an exploration of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Structural Elucidation

This compound was first reported as a novel isoprenylated flavan isolated from the cortex of Broussonetia papyrifera (L.) Vent., a medicinal plant native to Formosa, by Fang et al. in 1994[1]. Alongside this compound, several other compounds including a new isoprenylated aurone (broussoaurone A), a novel isoprenylated flavan (broussoflavan A), and known compounds such as kazinol B and broussochalcones A and B were also identified[1]. The structure of this compound was elucidated through spectroscopic analysis.

Experimental Protocols

The isolation and purification of this compound from its natural source, primarily the root bark of Broussonetia species, involves a multi-step process of extraction and chromatography. The following is a detailed methodology adapted from established protocols for the isolation of prenylated polyphenols from Broussonetia kazinoki and Broussonetia papyrifera.[2][3]

Plant Material

The root barks of Broussonetia papyrifera or Broussonetia kazinoki are the primary plant materials used for the isolation of this compound.

Extraction

-

Drying and Pulverization : The collected root barks are air-dried and then pulverized into a fine powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction : The powdered plant material is extracted with 94% ethanol under sonication at room temperature. This process is typically repeated multiple times to ensure maximum extraction of the target compounds.[3] The combined ethanol extracts are then concentrated under reduced pressure to yield a crude extract.

Fractionation

The crude ethanol extract is suspended in water and subjected to successive partitioning with solvents of increasing polarity:

-

n-hexane

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

n-butanol

This partitioning separates the components of the crude extract based on their solubility, with this compound typically concentrating in the less polar fractions.

Chromatographic Purification

-

Silica Gel Column Chromatography : The dichloromethane (CH₂Cl₂) fraction, which is rich in this compound, is subjected to silica gel column chromatography. The column is eluted with a gradient system of n-hexane and ethyl acetate, starting with a high concentration of n-hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography : Fractions containing this compound, as identified by TLC, are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent. This step separates compounds based on their molecular size and polarity, effectively removing impurities.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For final purification to obtain high-purity this compound, preparative HPLC is employed. A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.

The purity of the isolated this compound is confirmed by analytical HPLC and its structure is verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data Presentation

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| T24 | Human Bladder Cancer | Not specified, but showed high cytotoxicity | [4] |

| T24R2 (cisplatin-resistant) | Human Bladder Cancer | Not specified, but showed high cytotoxicity | [4] |